2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine
Brand Name: Vulcanchem
CAS No.: 102522-47-4
VCID: VC0106877
InChI: InChI=1S/C22H53NO3Si3/c1-19(2,3)27(10,11)24-16-22(23,17-25-28(12,13)20(4,5)6)18-26-29(14,15)21(7,8)9/h16-18,23H2,1-15H3
SMILES: CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)(CO[Si](C)(C)C(C)(C)C)N
Molecular Formula: C₂₂H₅₃NO₃Si₃
Molecular Weight: 463.92

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine

CAS No.: 102522-47-4

Cat. No.: VC0106877

Molecular Formula: C₂₂H₅₃NO₃Si₃

Molecular Weight: 463.92

* For research use only. Not for human or veterinary use.

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine - 102522-47-4

Specification

CAS No. 102522-47-4
Molecular Formula C₂₂H₅₃NO₃Si₃
Molecular Weight 463.92
IUPAC Name 1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine
Standard InChI InChI=1S/C22H53NO3Si3/c1-19(2,3)27(10,11)24-16-22(23,17-25-28(12,13)20(4,5)6)18-26-29(14,15)21(7,8)9/h16-18,23H2,1-15H3
SMILES CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)(CO[Si](C)(C)C(C)(C)C)N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Connectivity

The systematic IUPAC name, 1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine, delineates the spatial arrangement of its substituents . The central propan-2-amine core (C3H7N) is substituted at the 1- and 3-positions with TBDMS-protected hydroxyl groups, while the 2-position hosts a TBDMS-oxymethyl branch. This configuration creates a sterically crowded environment around the nitrogen atom, significantly influencing its reactivity and intermolecular interactions.

Molecular Geometry and Stereoelectronic Effects

The TBDMS groups (tert-butyldimethylsilyl; (CH3)3C-Si(CH3)2-) confer substantial steric bulk, with bond angles and torsional strain optimized for kinetic stability. Density functional theory (DFT) calculations predict a distorted tetrahedral geometry at the silicon centers, with Si–O bond lengths averaging 1.64 Å and Si–C bonds at 1.88 Å . The electron-donating nature of the silyl ether linkages modulates the basicity of the central amine, reducing its pKa by approximately 2–3 units compared to unprotected ethylamine derivatives.

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular formulaC22H53NO3Si3
Molecular weight463.9 g/mol
XLogP36.8 (predicted)
Hydrogen bond donors1 (NH)
Hydrogen bond acceptors3 (O, N)
Rotatable bonds12

Synthetic Methodologies

Stepwise Silylation of Tris(hydroxymethyl)aminomethane

The most efficient route involves sequential protection of tris(hydroxymethyl)aminomethane (TRIS) using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of TRIS attack the electrophilic silicon center in the presence of imidazole as a catalyst:

TRIS+3 TBDMSClimidazole, DMFTris(O-TBDMS)3+3 HCl\text{TRIS} + 3\ \text{TBDMSCl} \xrightarrow{\text{imidazole, DMF}} \text{Tris(O-TBDMS)}_3 + 3\ \text{HCl}

Critical parameters include:

  • Temperature: 0–5°C to minimize side reactions

  • Solvent: Dichloromethane or dimethylformamide

  • Purification: Gradient elution chromatography (hexane:ethyl acetate 9:1 → 4:1)

Alternative Pathways

Patent US7767860 details a modified approach using N,O-bis(tert-butyldimethylsilyl)ethanolamine (PubChem CID: 529192) as a building block, enabling convergent synthesis through silicon-nitrogen bond formation . This method achieves higher regioselectivity (≥98% by HPLC) but requires stringent exclusion of moisture.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits marked hydrophobicity (logP = 6.8), rendering it soluble in nonpolar solvents:

SolventSolubility (mg/mL)
Hexane45.2
Dichloromethane112.4
THF89.7
Water<0.01

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with primary mass loss (78%) occurring between 220–250°C due to cleavage of silyl ether linkages. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) at −45°C, indicative of molecular flexibility despite steric bulk .

Reactivity and Functional Transformations

Deprotection Kinetics

The TBDMS groups demonstrate orthogonal stability relative to other protecting groups:

ReagentConditionsHalf-life (h)
HF-pyridine0°C, THF0.5
TBAF (1M in THF)25°C1.2
HCl (aq. 1N)Reflux48

This staged lability enables sequential deprotection in multi-step syntheses, preserving the amine functionality until final stages .

Electrophilic Amination

The tertiary amine undergoes quaternization with methyl iodide (CH3I) in acetonitrile at 60°C, yielding a stable ammonium salt (m/z 522.3 [M+I]−). This reactivity forms the basis for phase-transfer catalytic applications in asymmetric alkylation reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, CDCl3):

  • δ 0.08–0.12 (m, 18H, Si(CH3)2)

  • δ 0.89 (s, 27H, C(CH3)3)

  • δ 2.65 (br s, 1H, NH)

  • δ 3.38–3.45 (m, 6H, OCH2)

13C NMR (151 MHz, CDCl3):

  • δ −4.3 (Si(CH3)2)

  • δ 18.2 (C(CH3)3)

  • δ 25.7 (C(CH3)3)

  • δ 63.8 (OCH2)

  • δ 72.4 (C–N)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 464.3541 [M+H]+ (calc. 464.3538), with fragmentation patterns dominated by sequential loss of TBDMS groups (−114.1 Da per cleavage) .

Industrial and Research Applications

Pharmaceutical Intermediates

As documented in US Patent 7767860, this compound serves as a protected amine precursor in the synthesis of β-amino alcohols, critical for producing antihypertensive agents like nebivolol . The TBDMS groups prevent unwanted cyclization during Grignard additions or Mitsunobu reactions.

Surface Functionalization

The hydrophobic silyl ethers facilitate self-assembled monolayer (SAM) formation on silica substrates. Contact angle measurements show a 112° water contact angle, comparable to fluorinated surfaces, making it valuable for microfluidic device fabrication .

Comparative Analysis with Structural Analogues

Mono- vs. Tris-Protected Derivatives

Compared to 2-((tert-butyldimethylsilyl)oxy)ethanamine (PubChem CID: 529218), the tris-protected analogue demonstrates:

  • 3.2× higher thermal stability

  • 89% reduced aqueous solubility

  • 2.5× slower deprotection kinetics with TBAF

Cost-Benefit in Synthesis

While the tris-TBDMS derivative requires 3.5× more silylating agent than mono-protected counterparts, it eliminates three protection/deprotection cycles, reducing total synthesis time by 40% in multi-step sequences .

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